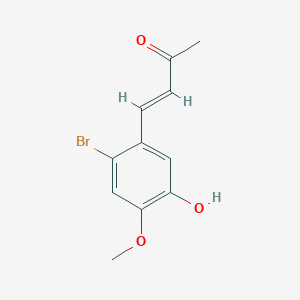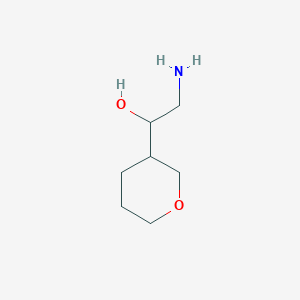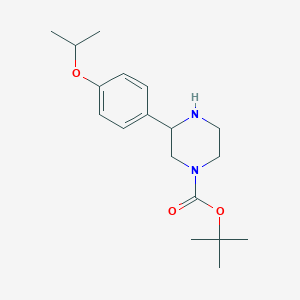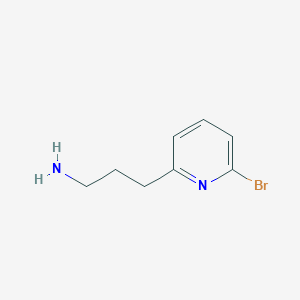
Methyl 2-(2,4-dimethoxyphenyl)-2-hydroxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2,4-dimethoxyphenyl)-2-hydroxyacetate is an organic compound with a molecular formula of C11H14O5 It is a derivative of phenylacetic acid and features a methoxy group at the 2 and 4 positions of the phenyl ring, as well as a hydroxy group at the alpha position relative to the ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,4-dimethoxyphenyl)-2-hydroxyacetate typically involves the esterification of 2-(2,4-dimethoxyphenyl)-2-hydroxyacetic acid. One common method is the Fischer esterification, which involves reacting the acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is then subjected to distillation to purify the ester product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2,4-dimethoxyphenyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 2-(2,4-dimethoxyphenyl)-2-oxoacetic acid.
Reduction: Formation of 2-(2,4-dimethoxyphenyl)-2-hydroxyethanol.
Substitution: Formation of various substituted phenylacetic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-(2,4-dimethoxyphenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 2-(2,4-dimethoxyphenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(2,4-dimethoxyphenyl)-2-oxoacetate: Similar structure but with a carbonyl group instead of a hydroxy group.
Methyl 2-(2,4-dimethoxyphenyl)acetate: Lacks the hydroxy group at the alpha position.
2-(2,4-Dimethoxyphenyl)acetic acid: The free acid form without the ester group.
Uniqueness
Methyl 2-(2,4-dimethoxyphenyl)-2-hydroxyacetate is unique due to the presence of both methoxy and hydroxy groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile intermediate in organic synthesis and a compound of interest in various research fields.
Propriétés
Formule moléculaire |
C11H14O5 |
|---|---|
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
methyl 2-(2,4-dimethoxyphenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C11H14O5/c1-14-7-4-5-8(9(6-7)15-2)10(12)11(13)16-3/h4-6,10,12H,1-3H3 |
Clé InChI |
CQVBDVLVZSHCNZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(C(=O)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


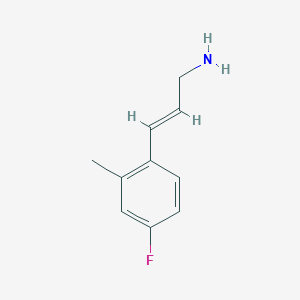
![1-{4-Methyl-1-azabicyclo[2.2.2]octan-3-yl}methanaminedihydrochloride](/img/structure/B15321491.png)

![tert-butylN-[(7-bromoisoquinolin-3-yl)methyl]carbamate](/img/structure/B15321500.png)

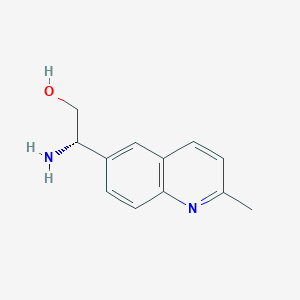

![1,2,5-Triazaspiro[2.3]hex-1-ene](/img/structure/B15321525.png)
